molecular formula C14H18FNO3 B8232477 Cis-benzyl 3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate

Cis-benzyl 3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate

Cat. No.: B8232477
M. Wt: 267.30 g/mol
InChI Key: SNHPCHKVLAYMAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cis-benzyl 3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate ( 1678510-36-5) is a high-value piperidine derivative serving as a key building block in medicinal chemistry and pharmaceutical research. This compound, with a molecular formula of C14H18FNO3 and a molecular weight of 267.30 g/mol, features a stereochemically defined cis-configured piperidine ring decorated with both a fluorine substituent and a hydroxy group, making it a versatile precursor for the synthesis of more complex bioactive molecules . The fluorine atom is a critical motif in modern drug design, often used to modulate a molecule's electronic properties, metabolic stability, and membrane permeability. The benzyl carboxylate (Cbz) group acts as a protecting group for the piperidine nitrogen, which can be selectively removed to allow for further functionalization, a common step in the synthesis of active pharmaceutical ingredients (APIs) . As a result, this chemical is particularly valuable in developing targeted therapeutic agents, such as kinase inhibitors for oncology, and compounds acting on the central nervous system . The product is offered with a documented purity level and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications nor for human consumption.

Properties

IUPAC Name

benzyl 3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO3/c1-14(18)7-8-16(9-12(14)15)13(17)19-10-11-5-3-2-4-6-11/h2-6,12,18H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHPCHKVLAYMAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1F)C(=O)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sodium Borohydride (NaBH₄)-Mediated Reduction

The reduction of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate (1) using NaBH₄ yields a mixture of trans- and cis-hydroxy esters (2 and 3 , respectively). While this method lacks inherent stereoselectivity, HPLC separation on Chiralcel® OD-H columns enables isolation of enantiomerically pure cis-isomers (e.g., (3R,4R)-3). Key parameters include:

ParameterValue
SolventMethanol/Water
Temperature0–25°C
Diastereomeric Ratio~1:1 (trans:cis)
Enantiomeric Excess (ee)>99% after HPLC separation

This approach is limited by low intrinsic selectivity but remains viable for small-scale syntheses due to operational simplicity.

Catalytic Hydrogenation with Ru-BINAP Complexes

Enantioselective hydrogenation of ketone 1 using [Ru{(±)-binap}Cl(cym)]Cl (binap = 1,1′-binaphthyl-2,2′-diylbis(diphenylphosphine)) achieves higher cis selectivity. The (3R,4R)-cis isomer forms preferentially with 67–74% ee under optimized conditions:

ConditionValue
Catalyst[Ru{(+)-(R)-binap}Cl(cym)]Cl
Pressure100 bar H₂
Temperature150°C
SolventEthanol
cis:trans Ratio11:1

This method leverages chiral Ru catalysts to induce axial chirality, though scalability is constrained by catalyst cost.

Pyridinium Intermediate Reduction

High cis-Selectivity via NaBH₄ Reduction

A patent describes synthesizing cis-piperidines via reduction of pyridinium salts. For example, 1-benzyl-3-methylamino-4-methyl-pyridinium bromide (16 ) undergoes NaBH₄ reduction in ethanol, achieving a cis:trans ratio of 28:1. Critical factors include:

ParameterValue
Reducing AgentNaBH₄ (2–4 eq)
SolventEthanol
Temperature25–35°C
Reaction Time4–6 hours
Post-PurificationHCl salt precipitation

This method avoids traditional piperidone intermediates, streamlining synthesis while maintaining high stereocontrol.

Purification and Characterization

Chiral Chromatography

Enantiomer separation via HPLC on Chiralcel® OD-H (hexane/iPrOH 12:1) resolves cis and trans isomers, achieving >99% ee.

X-Ray Crystallography

Absolute configuration confirmation for intermediates (e.g., (3R,4R)-3) is achieved through single-crystal X-ray diffraction, validating synthetic pathways.

Comparative Analysis of Methods

Methodcis:trans Ratioee (%)ScalabilityCost Efficiency
NaBH₄ Reduction1:1>99ModerateHigh
Ru-Catalyzed Hydrogenation11:167–74LowLow
Pyridinium Salt Reduction28:1>99HighModerate

The pyridinium salt reduction offers the best balance of selectivity and scalability, though fluorination steps require further optimization.

Mechanistic Insights

  • NaBH₄ Reduction : Proceeds via hydride attack on the ketone, with stereochemistry dictated by substrate conformation.

  • Ru-Catalyzed Hydrogenation : Enantioselectivity arises from chiral binap ligands coordinating the ketone, favoring cis-hydride delivery.

  • Pyridinium Reduction : The charged intermediate adopts a boat conformation, enabling axial hydride addition for cis selectivity .

Chemical Reactions Analysis

Types of Reactions

Cis-benzyl 3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

Cis-benzyl 3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate has diverse applications in scientific research:

Chemistry

  • Building Block for Organic Synthesis : Serves as a precursor for the synthesis of complex organic molecules due to its unique functional groups.

Biology

  • Biological Activity Investigation : Explored for interactions with biological targets, including potential effects on cellular pathways.

Medicine

  • Therapeutic Potential : Investigated for its role in drug development, particularly in anticancer therapies. Studies suggest it may induce apoptosis in cancer cell lines.

Industry

  • Specialty Chemicals Production : Utilized in the synthesis of specialty chemicals and materials.

This compound exhibits several notable biological activities:

Anticancer Activity

Recent studies have indicated that this compound may possess anticancer properties. In vitro tests have shown that it can induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

Cell LineIC50 (μM)Selectivity Index
MDA-MB-231 (TNBC)0.126High
Normal Cell Line>2Low

Antimicrobial Activity

Research indicates that similar piperidine derivatives exhibit significant antimicrobial properties, with minimum inhibitory concentration (MIC) values demonstrating efficacy against common pathogens.

CompoundMIC (μg/mL)Pathogen
CBF0.22Staphylococcus aureus
CBF0.25Staphylococcus epidermidis

Anticancer Mechanism

A study highlighted that this compound induces apoptosis through increased caspase activity in treated cancer cells, supporting its potential use as an anticancer agent.

Safety Profile

Toxicity studies have indicated that the compound does not exhibit acute toxicity in animal models at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development.

Mechanism of Action

The mechanism of action of cis-benzyl 3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s fluorine and hydroxyl groups play a crucial role in its binding affinity and reactivity with biological molecules. The exact molecular targets and pathways are subject to ongoing research .

Comparison with Similar Compounds

Substituent Effects

  • Methyl (CH₃) vs. However, the bulkier CF₃ may reduce conformational flexibility, impacting binding to biological targets.
  • Hydroxyl Group: The hydroxyl group at C4 introduces hydrogen-bonding capacity, critical for interactions in enzymatic or receptor-binding contexts .

Stereochemical Influence

  • Cis vs. Trans Configuration: Cis isomers (e.g., ) exhibit adjacent substituents on the same face of the piperidine ring, which may favor intramolecular hydrogen bonding (e.g., between OH and the carboxylate group).

Biological Activity

Cis-benzyl 3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate (CBF) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological activities, and relevant case studies.

Molecular Formula: C14H18FNO3
Molecular Weight: 267.3 g/mol
CAS Number: 1643500-09-7

The synthesis of CBF typically involves several steps, including the formation of the piperidine ring, introduction of fluorine and hydroxyl groups, and subsequent carboxylation and benzylation reactions. Key reagents include diethylaminosulfur trifluoride (DAST) for fluorination and various oxidizing agents for hydroxylation .

CBF's biological activity is largely attributed to its structural components, particularly the fluorine and hydroxyl groups. These functional groups enhance its interaction with specific molecular targets, potentially influencing various biological pathways. Ongoing research aims to elucidate the precise mechanisms by which CBF exerts its effects on cellular processes .

Anticancer Activity

Recent studies have indicated that CBF may possess anticancer properties. In vitro tests have shown that CBF can induce apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent in oncology. For instance, similar piperidine derivatives have demonstrated cytotoxicity against various cancer cell models, including hypopharyngeal tumor cells .

Neuroprotective Effects

CBF has been explored for its neuroprotective properties, particularly in relation to Alzheimer's disease. Compounds with similar piperidine structures have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases. This inhibition could enhance cholinergic signaling in the brain, offering potential benefits in cognitive function .

Anti-inflammatory Properties

Research indicates that CBF may also exhibit anti-inflammatory effects. The compound's ability to modulate inflammatory pathways could be beneficial in treating conditions characterized by chronic inflammation .

Comparative Analysis with Similar Compounds

Compound NameStructureKey Activity
CBFCBF StructureAnticancer, neuroprotective
Trifluoromethyl analogSimilar structure with trifluoromethyl groupEnhanced binding affinity
Ethyl analogSimilar structure with ethyl groupVaries in biological activity

CBF's unique combination of functional groups distinguishes it from other piperidine derivatives, potentially conferring specific biological properties that warrant further investigation .

Case Studies

  • Anticancer Study : A recent study demonstrated that a derivative of CBF showed improved cytotoxicity compared to standard chemotherapy agents in hypopharyngeal tumor cells. The mechanism involved enhanced apoptosis through mitochondrial pathways .
  • Neuroprotection Research : In a model of Alzheimer's disease, CBF exhibited significant inhibition of AChE activity, leading to improved cognitive outcomes in animal models compared to untreated controls .

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Reference
FluorinationSelectfluor®, DCM, 0°C65–75
EsterificationBenzyl chloroformate, K₂CO₃, THF80–85

Advanced: How can stereochemical control (cis vs. trans) be achieved during synthesis, and what analytical methods validate configuration?

Methodological Answer:

  • Stereochemical control : Use chiral auxiliaries (e.g., tert-butoxycarbonyl groups) or asymmetric catalysis. For cis-configuration, steric hindrance during ring closure (e.g., 4-methyl group) favors axial fluorine positioning .
  • Validation :
    • X-ray crystallography : Resolve absolute configuration (e.g., COD entry 2230670 methodology) .
    • NMR : Analyze coupling constants (e.g., 3JHF^3J_{H-F} for fluorine proximity) and NOE correlations .

Basic: What are the key stability considerations for storing this compound?

Methodological Answer:

  • Storage conditions :
    • Temperature : –20°C in sealed, light-resistant containers to prevent hydrolysis .
    • Humidity : Use desiccants (silica gel) to avoid hydroxyl group reactivity .
  • Stability tests : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Q. Table 2: Stability Profile

ConditionDegradation ProductsStability DurationReference
Ambient lightDe-esterification products<7 days
Dry, dark, –20°CNone detected>12 months

Advanced: How can contradictory toxicity data (e.g., SDS discrepancies) be resolved for this compound?

Methodological Answer:

  • Case study : reports "no known hazards," while cites skin/eye irritation.
  • Resolution strategies :
    • In vitro assays : Perform OECD 439 (skin irritation) and 492 (eye irritation) with pure batches .
    • Impurity analysis : Use LC-MS to identify contaminants (e.g., residual benzyl chloride) that may cause discrepancies .
    • Dose-dependency : Test at concentrations relevant to lab use (0.1–1 mM) .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

  • NMR : 1^1H/13^13C/19^19F NMR in CDCl₃ or DMSO-d₆. Key signals:
    • 19^19F NMR: δ –120 to –140 ppm (CF coupling) .
    • 1^1H NMR: Piperidine ring protons (δ 3.0–4.0 ppm) .
  • HPLC : Use TCI America’s method (C18 column, 65:35 methanol:buffer, pH 4.6) for purity ≥98% .

Advanced: How can computational modeling predict the compound’s reactivity in novel reactions (e.g., enzyme inhibition)?

Methodological Answer:

  • Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., piperidine-binding enzymes) .
  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic sites (e.g., fluorine’s electron-withdrawing effect) .
  • MD simulations : Assess stability in aqueous vs. lipid environments (NAMD/GROMACS) .

Basic: What are the ecological disposal protocols for this compound?

Methodological Answer:

  • Waste categorization : Classify as "organic fluorine waste" under EPA guidelines .
  • Neutralization : Hydrolyze ester groups with NaOH/EtOH (1:10 v/v), then incinerate .
  • Documentation : Maintain disposal records per RCRA Title 40 .

Advanced: How does the 4-methyl group influence the compound’s conformational dynamics?

Methodological Answer:

  • Conformational analysis :
    • X-ray data : Methyl group induces chair-to-boat transition in piperidine ring (bond angles: 109.5° → 120°) .
    • VT-NMR : Monitor ring-flipping barriers (ΔG‡) between –80°C and 25°C .
  • Impact on reactivity : Methyl group stabilizes transition states in SN2 reactions (e.g., 20% rate increase vs. unmethylated analog) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.